Bienvenue dans la boutique en ligne BenchChem!

5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide

Smurf-1 Inhibition Ubiquitin-Proteasome Pathway Pulmonary Arterial Hypertension

5-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide (CAS 1448061-07-1) is a synthetic, small-molecule isoxazole-3-carboxamide derivative. Its structure features a 5-methylisoxazole core linked via a but-2-yn-1-yl spacer to a 3-(trifluoromethyl)phenoxy moiety.

Molecular Formula C16H13F3N2O3
Molecular Weight 338.286
CAS No. 1448061-07-1
Cat. No. B2528076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide
CAS1448061-07-1
Molecular FormulaC16H13F3N2O3
Molecular Weight338.286
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C16H13F3N2O3/c1-11-9-14(21-24-11)15(22)20-7-2-3-8-23-13-6-4-5-12(10-13)16(17,18)19/h4-6,9-10H,7-8H2,1H3,(H,20,22)
InChIKeyJFPYLYMCPJHWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 5-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide (CAS 1448061-07-1) for Targeted Research


5-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide (CAS 1448061-07-1) is a synthetic, small-molecule isoxazole-3-carboxamide derivative. Its structure features a 5-methylisoxazole core linked via a but-2-yn-1-yl spacer to a 3-(trifluoromethyl)phenoxy moiety. The compound belongs to a class of heterocyclic carboxamides broadly claimed in patents as selective inhibitors of Smad ubiquitination regulatory factor 1 (Smurf-1), a HECT-family E3 ubiquitin ligase [1]. It is primarily supplied as a research reagent for probing the ubiquitin-proteasome pathway, particularly in the context of pulmonary arterial hypertension (PAH) and related disorders.

Why 5-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide Cannot Be Replaced by a Generic Isoxazole-3-Carboxamide


This compound is not a generic isoxazole-3-carboxamide; its specific combination of a 5-methyl substituent on the isoxazole ring, a but-2-yn-1-yl linker, and a 3-(trifluoromethyl)phenoxy tail creates a unique pharmacophoric profile. In the broader Smurf-1 inhibitor patent family, activity is exquisitely sensitive to variations in the isoxazole 5-position, the linker, and the terminal aromatic ring [1]. For example, switching the linker from an alkyne to a saturated chain can alter conformational flexibility and target engagement. Similarly, regioisomers like the isoxazole-5-carboxamide version would present a completely different hydrogen-bonding surface to the target protein. Substituting this compound with a another in-class molecule without verifying these specific structural features risks loss of target engagement, altered selectivity, or unpredictable pharmacokinetic behavior, rendering comparative experimental data unreliable.

Quantitative Differentiation Evidence for 5-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide


Smurf-1 E3 Ligase Inhibition: Potency Relative to the Isoxazole-3-Carboxamide Class

The target compound is a member of the isoxazole-3-carboxamide class claimed as selective Smurf-1 inhibitors in Novartis patent US 9,403,810 [1]. While a specific IC50 for this exact compound has not been publicly disclosed in primary literature, closely related isoxazole-3-carboxamide derivatives from the same patent family demonstrate Smurf-1 inhibitory activity with IC50 values around 1,800 nM (1.8 µM) in biochemical HECT E3 ligase autoubiquitinylation assays [2]. The 5-methyl and 3-trifluoromethylphenoxy groups are critical structural motifs defined in the patent's Markush structure and are expected to confer potent and selective Smurf-1 inhibition. In contrast, non-isoxazole Smurf-1 inhibitors or compounds lacking the but-2-yn-1-yl linker would not be covered by the same structure-activity relationship (SAR) landscape.

Smurf-1 Inhibition Ubiquitin-Proteasome Pathway Pulmonary Arterial Hypertension

Linker Conformational Rigidity: But-2-yn-1-yl vs. Saturated Propyl Linkers

The but-2-yn-1-yl (alkyne) linker in the target compound provides conformational rigidity and a linear geometry that is distinct from saturated propyl or butyl linkers found in other isoxazole-3-carboxamide derivatives (e.g., antiviral WIN compounds or pleconaril analogs) [2]. This rigidity can reduce the entropic penalty upon target binding and enforce a specific exit vector for the terminal phenoxy group, which is critical for fitting into the Smurf-1 binding pocket as defined in the Novartis patent [1]. Analogs with flexible saturated linkers may adopt multiple low-energy conformations, potentially reducing target affinity and selectivity.

Conformational Restriction Linker SAR Target Engagement

5-Methyl vs. 5-Cyclopropyl Substituent: Impact on Steric and Electronic Properties

The target compound possesses a 5-methyl group on the isoxazole ring, distinguishing it from the 5-cyclopropyl analog (CAS 1421500-13-1) . The 5-methyl substituent is the minimal alkyl group for this position and provides a distinct steric and electronic environment compared to the bulkier, more lipophilic cyclopropyl group. In the Smurf-1 patent SAR, the 5-position is a key variable, with different substituents modulating potency and selectivity [1]. The 5-methyl compound serves as a reference point for understanding the minimal structural requirements for activity, whereas the 5-cyclopropyl analog introduces additional steric bulk that may alter target binding kinetics.

Isoxazole 5-Position SAR Steric Effects Metabolic Stability

Regioisomeric Specificity: Isoxazole-3-carboxamide vs. Isoxazole-5-carboxamide

The target compound is an isoxazole-3-carboxamide, where the carboxamide is directly attached to the 3-position of the isoxazole ring. A regioisomeric analog, N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide, positions the carboxamide at the 5-position . This seemingly minor change places the hydrogen-bonding carboxamide group adjacent to the ring oxygen in the 5-isomer versus adjacent to the ring nitrogen in the 3-isomer, drastically altering the electronic distribution and molecular recognition properties. In the Smurf-1 patent, the 3-carboxamide regioisomer is the explicitly claimed core, indicating its essential role in target binding [1].

Regioisomerism Hydrogen Bonding Target Recognition

Defined Application Scenarios for 5-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide


Probing Smurf-1 E3 Ligase Activity in Pulmonary Arterial Hypertension (PAH) Research

This compound is structurally embedded in the only known selective Smurf-1 inhibitor chemotype, as defined by Novartis patent US 9,403,810 [1]. Researchers studying the ubiquitin-proteasome pathway in PAH can use this compound as a tool to inhibit Smurf-1-mediated degradation of BMP receptors, thereby restoring BMP signaling. The but-2-yn-1-yl linker provides a conformationally restricted scaffold that maximizes target engagement relative to analogs with flexible linkers from the antiviral isoxazole class [2]. This compound serves as a critical probe for validating Smurf-1 as a therapeutic target in vascular remodeling.

Structure-Activity Relationship (SAR) Studies at the Isoxazole 5-Position

As the minimal alkyl-substituted analog (5-methyl) in a series that includes the 5-cyclopropyl derivative (CAS 1421500-13-1) , this compound is the essential baseline for SAR campaigns. Researchers can use it to systematically compare how increasing steric bulk and lipophilicity at the isoxazole 5-position affects Smurf-1 inhibitory potency, selectivity over other HECT E3 ligases, and cellular activity. Any laboratory seeking to build a coherent SAR dataset for Smurf-1 inhibitors must include this compound as the foundational reference.

Regioisomeric Specificity Studies: Isoxazole-3-carboxamide vs. 5-carboxamide

This compound enables direct comparison with its isoxazole-5-carboxamide regioisomer to experimentally determine how carboxamide position influences Smurf-1 binding. Such studies are essential for understanding the molecular recognition determinants of the Smurf-1 active site and for de-risking hit-to-lead optimization programs that explore isoxazole core modifications.

Linker Rigidity and Target Engagement Optimization

The but-2-yn-1-yl alkyne linker distinguishes this compound from saturated-linker isoxazole derivatives developed for antiviral applications [2]. Researchers focused on ubiquitin ligase drug discovery can use this compound in comparative biophysical assays (e.g., surface plasmon resonance, ITC) to quantify the thermodynamic benefit of conformational restriction on target binding kinetics, a key parameter for optimizing residence time and efficacy.

Quote Request

Request a Quote for 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.